molecular formula C29H27N3O4S B10914667 2-[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole CAS No. 1006330-26-2

2-[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole

Cat. No.: B10914667
CAS No.: 1006330-26-2
M. Wt: 513.6 g/mol
InChI Key: GKPKGPQVZYRXSC-UHFFFAOYSA-N
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Description

2-[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazole ring, a thiazole ring, and multiple methoxy groups attached to phenyl rings. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole typically involves multi-step reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols or amines .

Scientific Research Applications

2-[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved depend on the specific biological context and the targets of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole lies in its combination of pyrazole and thiazole rings with multiple methoxy-substituted phenyl groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .

Properties

CAS No.

1006330-26-2

Molecular Formula

C29H27N3O4S

Molecular Weight

513.6 g/mol

IUPAC Name

2-[3,5-bis(3,4-dimethoxyphenyl)pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole

InChI

InChI=1S/C29H27N3O4S/c1-18-28(19-9-7-6-8-10-19)30-29(37-18)32-23(21-12-14-25(34-3)27(16-21)36-5)17-22(31-32)20-11-13-24(33-2)26(15-20)35-4/h6-17H,1-5H3

InChI Key

GKPKGPQVZYRXSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)N2C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5

Origin of Product

United States

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